6-Mercaptopurine-13C2,15N (major) is a stable isotope-labeled analog of the chemotherapeutic agent 6-mercaptopurine, which is primarily used in the treatment of certain types of leukemia and autoimmune diseases. This compound contains two carbon-13 isotopes and one nitrogen-15 isotope, which are used in various biochemical studies to trace metabolic pathways and investigate drug mechanisms. The compound is classified under purine analogs, specifically as a thiopurine, due to the presence of a thiol group in its structure.
6-Mercaptopurine-13C2,15N can be sourced from various chemical supply companies that specialize in pharmaceutical-grade compounds. Notable suppliers include LGC Standards, MedChemExpress, and Santa Cruz Biotechnology. Each supplier provides detailed specifications regarding purity, synthesis methods, and application guidelines .
This compound is classified as:
The synthesis of 6-Mercaptopurine-13C2,15N typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the mercaptopurine framework. Various synthetic routes can be employed, including:
The synthesis process may involve:
The molecular structure of 6-Mercaptopurine-13C2,15N retains the core structure of mercaptopurine with modifications for isotope labeling. The structural formula can be represented as C5H4N4S with specific annotations for carbon and nitrogen isotopes.
Key structural data includes:
6-Mercaptopurine-13C2,15N participates in several biochemical reactions typical of purines:
The reactions are often studied using isotope tracing techniques to monitor metabolic pathways involving purines and their derivatives in cellular systems.
The mechanism of action for 6-Mercaptopurine involves:
Studies have shown that 6-Mercaptopurine leads to reduced proliferation of rapidly dividing cells, which is beneficial in treating cancers such as acute lymphoblastic leukemia.
Key physical properties include:
Relevant chemical properties include:
6-Mercaptopurine-13C2,15N has several applications in scientific research:
This compound serves as an important tool for researchers studying drug mechanisms and metabolic pathways involving purines, contributing significantly to advancements in pharmacology and biochemistry.
Stable isotopes such as carbon-13 (13C) and nitrogen-15 (15N) serve as indispensable tools in drug metabolism studies, enabling quantitative tracking of molecular fate without altering chemical or biological properties. These non-radioactive labels allow researchers to monitor drug distribution, metabolic flux, and biotransformation pathways with high sensitivity using mass spectrometry. In oncology and immunology, isotope-labeled compounds provide mechanistic insights into nucleotide metabolism—particularly in cancer cells with dysregulated purine synthesis pathways [1] [5]. The strategic incorporation of 13C and 15N into purine analogs like 6-mercaptopurine (6-MP) facilitates pharmacokinetic studies that inform targeted therapy development [8].
Table 1: Stable Isotopes and Their Pharmacological Applications
Isotope | Natural Abundance | Analytical Utility | Research Context |
---|---|---|---|
13C | 1.1% | Quantitation via mass shift | Metabolic flux analysis |
15N | 0.37% | Pathway differentiation | Nucleotide recycling studies |
2H | 0.015% | Absorption studies | Limited use due to kinetic isotope effects |
Recent advances leverage these isotopes to overcome analytical challenges. For example, coessentiality network analyses reveal that succinate dehydrogenase (SDH) activity directly influences purine biosynthesis—a discovery validated using 13C/15N-labeled tracers to quantify impaired inosine monophosphate (IMP) synthesis in SDH-inhibited cancer cells [5]. Such studies underscore how isotopic labeling transforms drug mechanism elucidation.
6-Mercaptopurine (6-MP) and its derivatives belong to the thiopurine class of antimetabolites, characterized by a purine backbone modified at the 6-position with a thiol group. This structural mimicry allows 6-MP to competitively inhibit endogenous purine utilization, disrupting de novo nucleotide synthesis and nucleic acid assembly. The unlabeled compound (C5H4N4S, MW 152.18 g/mol) exerts cytotoxicity by incorporating into DNA/RNA and inhibiting enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT), ultimately depleting intracellular purine pools [4].
Table 2: Structural and Functional Comparison of 6-MP Analogs
Compound | Molecular Formula | Molecular Weight | Key Functional Modifications |
---|---|---|---|
6-Mercaptopurine | C5H4N4S | 152.18 g/mol | Unmodified thiopurine scaffold |
6-Mercaptopurine-13C2,15N | 13C2H4N315NS | 155.16 g/mol | Isotopic labels at C2/C6 and N9 positions |
2-Amino-6-mercaptopurine-13C2,15N | C313C2H5N415NS | 170.17 g/mol | Amino group at C2 + isotopic labels |
The isotopic derivative 6-Mercaptopurine-13C2,15N (CAS 1190008-04-8) retains identical biochemical activity while enabling precise tracing. Its molecular structure features 13C at the C2 and C6 positions and 15N at N9, creating a distinct mass spectrometry signature detectable in complex biological matrices. This allows researchers to discriminate administered drug from endogenous purines during studies of salvage pathway upregulation in SDH-deficient tumors [3] [5] [7].
The strategic selection of labeling sites in 6-Mercaptopurine-13C2,15N maximizes analytical utility for dissecting purine metabolism:
Table 3: Tracer Applications of 6-Mercaptopurine-13C2,15N in Preclinical Studies
Experimental Context | Tracer Input | Key Metabolic Insight | Analytical Method |
---|---|---|---|
SDH-inhibited cancer cells | [15N-13C2]-glycine | 40% reduction in labeled AMP/GMP | LC-MS detection of M+3 nucleotides |
Hepatoblastoma xenografts | [13C2-15N]-glycine | β-catenin-driven PPAT upregulation increases DNPS flux | Tumor LC-MS after 3-hour tracer infusion |
Therapeutic drug monitoring | 6-TG-13C215N internal standard | Quantitation of 6-thioguanine nucleotides in whole blood | LC-MS/MS with MRM detection |
This labeling approach proved critical in elucidating compensatory metabolic adaptations. When de novo purine synthesis is impaired (e.g., by SDH inhibition), cancer cells upregulate salvage pathways—a vulnerability detectable only through isotopic tracing. Co-inhibition of both pathways using 6-MP analogs and salvage blockers synergistically suppresses tumor growth [5] [6].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8